molecular formula C13H24N2O2 B13431483 (1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13431483
M. Wt: 240.34 g/mol
InChI Key: RQTIYTAPVHXXDQ-DVRYWGNFSA-N
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Description

TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[321]OCTANE-8-CARBOXYLATE is a complex organic compound that features a tert-butyl ester group and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the bicyclic structure through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE include other bicyclic structures with tert-butyl ester groups, such as:

  • TERT-BUTYL (1R,5R)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
  • TERT-BUTYL (1S,5S)-2-(HYDROXYMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE

Uniqueness

The uniqueness of TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular recognition and reactivity are required .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (1S,5S)-2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11-/m0/s1

InChI Key

RQTIYTAPVHXXDQ-DVRYWGNFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN

Origin of Product

United States

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